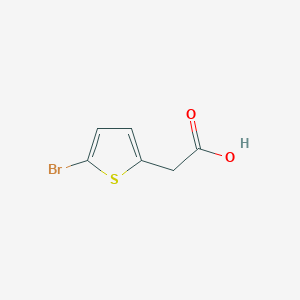![molecular formula C6H11N3S B1273394 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamin CAS No. 62492-20-0](/img/structure/B1273394.png)
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule isCCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . Physical And Chemical Properties Analysis
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Anticancer-Therapeutika
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamin: wurde als eine Verbindung mit potenziellen Antikrebs-Eigenschaften identifiziert. Der Thiadiazol-Ring ist bekannt für seine Fähigkeit, Zellmembranen zu durchqueren und aufgrund seines mesoionischen Charakters mit biologischen Zielen zu interagieren . Dies ermöglicht die Entwicklung von Medikamenten, die Krebszellen effektiv angreifen können. Untersuchungen zeigen, dass Derivate von Thiadiazol, einschließlich This compound, in vitro und in vivo Wirksamkeit in verschiedenen Krebsmodellen aufweisen und spezifische Pfade angreifen, die an der Krebsentwicklung beteiligt sind .
Arzneimittelentwicklung und -design
Die einzigartige Struktur von This compound macht sie zu einem wertvollen Gerüst in der Medikamentenentwicklung. Ihr molekulares Gerüst kann modifiziert werden, um die Interaktion mit spezifischen biologischen Zielen zu verbessern und so die Wirksamkeit und Selektivität neuer Medikamente zu erhöhen. Die Vielseitigkeit der Verbindung bei der Bildung stabiler Derivate ist entscheidend für die Entwicklung neuartiger pharmazeutischer Produkte .
Profiling der biologischen Aktivität
Thiadiazole, einschließlich This compound, sind bekannt für ihr breites Spektrum an biologischen Aktivitäten. Sie werden auf ihr Potenzial in antibakteriellen, antifungalischen, antiparasitären, entzündungshemmenden und antiviralen Therapien untersucht. Das Aktivitätsprofil der Verbindung kann bewertet werden, um neue therapeutische Anwendungen zu identifizieren .
Pharmakokinetik- und Metabolismusstudien
Das Verständnis der Pharmakokinetik und des Metabolismus von This compound ist für seine Anwendung in der Medizin unerlässlich. Studien können durchgeführt werden, um die Eigenschaften der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) zu bestimmen, die entscheidend für die Arzneimittelsicherheit und -wirksamkeit sind .
Chemische Biologie und Mechanismusstudien
Die Verbindung kann in der chemischen Biologie verwendet werden, um die Interaktion zwischen kleinen Molekülen und biologischen Systemen zu untersuchen. Mechanismusstudien mit This compound können die Pfade und molekularen Mechanismen aufklären, durch die sie ihre Wirkungen ausübt, und so Einblicke in zelluläre Prozesse liefern .
Synthese von Analoga und Derivaten
Forscher können die Synthese von Analoga und Derivaten von This compound erforschen, um Verbindungen mit verbesserten oder neuartigen Eigenschaften zu entdecken. Dies kann zur Entwicklung neuer Klassen von Verbindungen mit vielfältigen biologischen Aktivitäten führen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .
Metabolic Pathways
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Eigenschaften
IUPAC Name |
5-butan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHBEZPPWOVHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392640 |
Source


|
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-20-0 |
Source


|
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)




![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)






![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)
